molecular formula C19H16F3NO B11588095 1-(1-benzyl-7-ethyl-1H-indol-3-yl)-2,2,2-trifluoroethanone

1-(1-benzyl-7-ethyl-1H-indol-3-yl)-2,2,2-trifluoroethanone

Cat. No.: B11588095
M. Wt: 331.3 g/mol
InChI Key: CCJLCRJJUKYQKP-UHFFFAOYSA-N
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Description

1-(1-Benzyl-7-ethyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique trifluoromethyl group, exhibits interesting chemical properties that make it a subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzyl-7-ethyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-benzyl-7-ethyl-1H-indole-3-carbaldehyde.

    Formation of the Trifluoroethanone Group: The aldehyde group is then converted to the trifluoroethanone group using trifluoroacetic anhydride in the presence of a base such as pyridine.

    Reaction Conditions: The reaction is usually carried out under an inert atmosphere at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzyl-7-ethyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

1-(1-Benzyl-7-ethyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of new materials with unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-Benzyl-7-ethyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Benzyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one: Lacks the ethyl group at the 7-position.

    1-(1-Benzyl-7-methyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one: Contains a methyl group instead of an ethyl group at the 7-position.

Uniqueness

The presence of the ethyl group at the 7-position in 1-(1-Benzyl-7-ethyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one distinguishes it from other similar compounds. This structural feature can influence its chemical reactivity and biological activity, making it a unique compound for research and development.

Properties

Molecular Formula

C19H16F3NO

Molecular Weight

331.3 g/mol

IUPAC Name

1-(1-benzyl-7-ethylindol-3-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C19H16F3NO/c1-2-14-9-6-10-15-16(18(24)19(20,21)22)12-23(17(14)15)11-13-7-4-3-5-8-13/h3-10,12H,2,11H2,1H3

InChI Key

CCJLCRJJUKYQKP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2CC3=CC=CC=C3)C(=O)C(F)(F)F

Origin of Product

United States

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